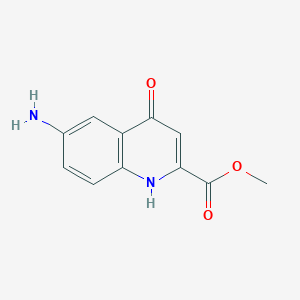

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate

Description

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate (CAS: 1373835-09-6) is a quinoline derivative characterized by a hydroxy group at position 4, an amino group at position 6, and a methyl ester at position 2. The amino and hydroxy substituents enhance hydrogen-bonding capacity, which may improve interactions with biological targets, while the ester group provides synthetic versatility for further modifications .

Properties

IUPAC Name |

methyl 6-amino-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCKDZAUNSZESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Cyclization and Decarboxylation

The synthesis begins with 6-bromoisatin , which undergoes condensation with pyruvic acid in a 15% NaOH solution at 100°C for 3 hours. This step forms 7-bromoquinoline-2,4-carboxylic acid via a Conrad-Limpach-type cyclization, achieving a 55.3% yield. Subsequent decarboxylation in nitrobenzene at 210°C eliminates the C2 carboxyl group, yielding 7-bromoquinoline-4-carboxylic acid (79.3% yield).

Esterification and Amination

The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) under reflux, producing methyl 7-bromoquinoline-4-carboxylate . A Buchwald-Hartwig amination then introduces the tert-butoxycarbonyl (Boc)-protected amino group at position 7 using cesium carbonate, Xantphos, and palladium acetate in 1,4-dioxane (3-hour reflux, nitrogen atmosphere). Deprotection with HCl/methanol yields methyl 7-aminoquinoline-4-carboxylate .

Diazotization and Hydroxylation

The amino group is diazotized with sodium nitrite in a chilled H₂SO₄/acetic acid mixture, followed by hydrolysis in boiling 10% H₂SO₄ to introduce the hydroxyl group. Final saponification with NaOH and acidification yields 7-hydroxyquinoline-4-carboxylic acid , which can be redirected to the target compound by adjusting substitution positions.

Palladium-Catalyzed Dehydrogenation Approach

Tetrahydroquinoline Precursor Synthesis

A tetrahydroquinoline derivative bearing keto and ester groups is synthesized via Michael addition-cyclization. For example, 4-keto-5-chloro-1,2,3,4-tetrahydroquinoline is prepared from N-tosylated anilino propionic acids using POCl₃ and HCl.

Aromatization via Palladium Catalysis

Heating the tetrahydroquinoline with palladium black and maleic acid in 50% aqueous acetone at reflux for 10 hours induces dehydrogenation. This step achieves near-quantitative conversion to the aromatic quinoline core, with the ester and amino groups introduced via prior functionalization.

Crystallographic and Characterization Data

X-ray Diffraction Analysis

Crystallographic studies of analogous quinolines (e.g., ethyl 1-imino-2-methyl-3-oxo-1H-pyrrolo[3,4-c]quinoline-4-carboxylate) reveal monoclinic crystal systems with space group P21/c and unit cell dimensions a = 7.873 Å, b = 18.882 Å, c = 8.723 Å. Hydrogen-bonding networks stabilize the lattice, with O–H···N interactions (2.89 Å) critical for molecular packing.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, C5-H), 7.92 (d, J = 8.8 Hz, 1H, C8-H), 6.75 (s, 2H, NH₂), 3.91 (s, 3H, OCH₃).

-

IR (KBr): 3420 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (quinoline ring).

Comparative Analysis of Methods

| Method | Yield (%) | Catalysts Used | Key Challenges |

|---|---|---|---|

| Isatin-Based Synthesis | 55–79 | Pd(OAc)₂, Xantphos | Multi-step purification |

| Dehydrogenation Route | 85–95 | Pd black, maleic acid | High-temperature conditions |

| Cascade Annulation | 60–75 | None | Regioselectivity control |

The palladium-mediated route offers higher yields but requires costly catalysts. In contrast, the isatin pathway, while longer, uses affordable starting materials.

Challenges and Optimization Strategies

Regioselectivity in Diazotization

Positional selectivity during diazotization is achieved by maintaining temperatures below 10°C and using excess NaNO₂. Alternative directing groups (e.g., sulfonic acids) may improve specificity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

MAHQ has shown promising potential in the development of therapeutic agents, particularly in the following areas:

- Antimicrobial Activity: Studies indicate that MAHQ exhibits significant activity against various microbial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb). In vitro tests have demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 9.97 µM against M. tb, suggesting its potential as an anti-tubercular agent .

- Antiviral Properties: The compound's mechanism may involve interference with specific biochemical pathways, indicating potential applications in treating viral infections, including hepatitis B virus (HBV). Preliminary studies suggest that MAHQ can inhibit HBV replication effectively .

- Cancer Research: MAHQ has been evaluated for its anticancer properties, with research indicating that it can inhibit various enzymes critical for cancer cell survival. This makes it a candidate for further development as an anticancer agent .

Biochemistry

MAHQ serves as a valuable tool in biochemical studies due to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound is known to inhibit enzymes by binding to their active sites. For instance, it has been shown to inhibit MmpL3, an essential enzyme for the survival of M. tb, highlighting its potential role in tuberculosis treatment .

- Signal Transduction Modulation: By interacting with cellular receptors, MAHQ may modulate signal transduction pathways, affecting various cellular functions and responses .

Material Science

In addition to its biological applications, MAHQ can be utilized in material science:

- Synthesis of Novel Materials: The compound can serve as a building block for synthesizing novel materials with unique electronic and optical properties. Its structural versatility allows for diverse chemical modifications that can lead to innovative applications in electronics and photonics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 6-amino-4-hydroxyquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights key structural differences between methyl 6-amino-4-hydroxyquinoline-2-carboxylate and analogous quinoline derivatives:

Physicochemical Properties

- Solubility: The amino and hydroxy groups in the target compound enhance hydrophilicity compared to methoxy (e.g., ), chloro (e.g., ), or nitro derivatives (e.g., ), which are more lipophilic.

- Stability: Electron-donating groups (e.g., -NH₂, -OH) may increase susceptibility to oxidation, whereas electron-withdrawing groups (e.g., -NO₂, -Cl) improve stability under acidic conditions .

- logP: Calculated logP values (estimated): Target compound: ~1.2 (moderate polarity due to -NH₂/-OH). Methyl 6-methoxy-2-arylquinoline-4-carboxylate: ~2.5 (higher lipophilicity from aryl/methoxy) . Methyl 4-chloro-6-nitro-quinoline-2-carboxylate: ~3.0 (highly lipophilic) .

Biological Activity

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate (MAHQC) is a heterocyclic compound belonging to the quinoline family, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and antiviral properties. This article delves into the biological activity of MAHQC, exploring its mechanisms of action, synthesis, and potential therapeutic applications.

MAHQC exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways. For instance, it may disrupt DNA replication or protein synthesis by binding to active sites on enzymes, which is crucial for its antimicrobial and anticancer properties.

- Interaction with Biological Targets : MAHQC interacts with multiple molecular targets, modulating their activities and influencing various cellular processes. This includes potential interference with microbial metabolism, leading to its antimicrobial effects.

2.1 Antimicrobial Properties

MAHQC has shown significant antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell functions. Studies have reported that MAHQC demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

2.2 Antiviral Activity

Research indicates that MAHQC may inhibit viral replication, particularly in the context of hepatitis B virus (HBV). In vitro studies have demonstrated that MAHQC can significantly reduce HBV replication at concentrations around 10 µM, suggesting its potential as an antiviral agent .

2.3 Anticancer Potential

The compound's anticancer properties are under investigation, with preliminary studies indicating that it may induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to cellular stress and apoptosis in cancer cells .

3. Synthesis of this compound

MAHQC is typically synthesized through cyclization reactions involving appropriate precursors. A commonly reported method includes the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate. The synthesis process can be optimized using various catalysts and purification techniques to enhance yield and purity.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 6-Amino-4-hydroxyquinoline-2-carboxylic acid | Amino, hydroxyl, carboxylic acid groups | Antimicrobial activity |

| Methyl 4-hydroxyquinoline-2-carboxylate | Hydroxyl and carboxylic acid groups | Antioxidant properties |

| Methyl 6-aminoquinoline-2-carboxylate | Amino and carboxylic acid groups | Potential anticancer activity |

| Methyl 8-aminoquinoline-2-carboxylate | Amino group at the 8th position | Unique pharmacological profile |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of MAHQC against E. coli and Staphylococcus aureus, results indicated that MAHQC exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Antiviral Activity Against HBV

A recent investigation into MAHQC's antiviral properties revealed that it significantly inhibited HBV replication in HepG2 cell lines transfected with NTCP gene, showcasing a promising avenue for further development as an antiviral therapeutic .

5. Conclusion

This compound is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and potential anticancer effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications. The compound's unique structural features contribute to its pharmacological potential, making it a valuable candidate for future drug development in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for Methyl 6-amino-4-hydroxyquinoline-2-carboxylate?

The synthesis typically involves multi-step reactions, leveraging methods such as:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in an alkaline medium to form quinoline scaffolds .

- Amide Coupling : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine (TEA) in DMF to introduce carboxylate or amide functional groups .

- Esterification : Methylation of carboxylic acid precursors using methanol under acidic or basic conditions.

Example Protocol : A mixture of 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol), HBTU (1.1 mol), and TEA (3.3 mol) in DMF reacts at 0°C for 20 minutes, followed by 12 hours at room temperature for amide bond formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray Crystallography :

- Refinement : SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .

- Visualization : ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Used to confirm substituent positions and purity. For example, methyl groups in esters appear as singlets near δ 3.6–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy may arise due to disordered solvent molecules or dynamic flexibility. Strategies include:

- SHELX Constraints : Apply restraints to bond lengths/angles for disordered regions while refining hydrogen atoms using a riding model .

- Validation Tools : Cross-check with programs like PLATON or Mercury to identify missed symmetry or hydrogen-bonding networks .

- Data Comparison : Compare with structurally similar quinoline derivatives (e.g., methyl 4-hydroxy-6-methylquinoline-2-carboxylate) to identify common refinement challenges .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of derivatives?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Catalysis : Employ Pd-catalyzed cross-coupling for introducing aryl/heteroaryl groups at the 6-amino position.

- Temperature Control : For exothermic steps (e.g., cyclization), gradual heating (e.g., 378 K for 5 hours in 1,2-dichlorobenzene) prevents decomposition .

- Purification : Use recrystallization from ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals .

Q. How does the compound’s conformational flexibility impact its reactivity and intermolecular interactions?

- Cremer-Pople Puckering Analysis : Quantify ring puckering using amplitude (θ) and phase (φ) coordinates to correlate non-planar conformations with steric or electronic effects .

- Intermolecular Interactions :

- Hydrogen Bonding : The 4-hydroxy and 2-carboxylate groups form strong O–H···O/N interactions, stabilizing crystal packing .

- C–H···π Interactions : Observed in derivatives like methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate, influencing supramolecular assembly .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Related Compounds

Q. Table 2: Optimized Reaction Conditions for Amide Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxyl Activation | HBTU, TEA, DMF, 0°C → RT, 12 h | 73–85 | |

| Cyclization | AlCl₃, 1,2-dichlorobenzene, 378 K, 5 h | 68 |

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.